molecular formula C12H16N4O2S B14173944 1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-

1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-

货号: B14173944
分子量: 280.35 g/mol
InChI 键: DDFYYZQRYLWKLX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- (CAS: 1031481-90-9) is a heterocyclic compound with the molecular formula C₁₂H₁₆N₄O₂S and a molar mass of 280.35 g/mol . Structurally, it features a pyrrolopyridine core substituted at the 1-position with a methylsulfonyl group and at the 4-position with a piperazine moiety. The methylsulfonyl group enhances electrophilicity and stability, while the piperazine substituent contributes to solubility and receptor-binding interactions .

属性

分子式

C12H16N4O2S

分子量

280.35 g/mol

IUPAC 名称

1-methylsulfonyl-4-piperazin-1-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H16N4O2S/c1-19(17,18)16-7-3-10-11(2-4-14-12(10)16)15-8-5-13-6-9-15/h2-4,7,13H,5-6,8-9H2,1H3

InChI 键

DDFYYZQRYLWKLX-UHFFFAOYSA-N

规范 SMILES

CS(=O)(=O)N1C=CC2=C(C=CN=C21)N3CCNCC3

产品来源

United States

准备方法

Core Synthesis of 1H-Pyrrolo[2,3-b]Pyridine Derivatives

Madelung Cyclization for Pyrrolopyridine Formation

The Madelung synthesis, adapted for indole derivatives, provides a robust route to 1H-pyrrolo[2,3-b]pyridines. By cyclizing o-aminoketones under strongly basic conditions, this method constructs the bicyclic framework. For example, heating 3-amino-2-pyridyl ketones with sodium ethoxide at 150°C yields 2-substituted pyrrolopyridines. Modifications using microwave-assisted conditions reduce reaction times and improve yields to 70–85%.

Fischer Indole Synthesis Adaptations

Fischer indole synthesis, employing phenylhydrazines and cyclic ketones, offers an alternative pathway. Cyclocondensation of 2-acetylpyridine with phenylhydrazine in acidic media generates the pyrrolopyridine core, though regioselectivity challenges necessitate careful optimization. Recent advances using ionic liquid solvents report 65% yields with reduced byproducts.

Sulfonylation at Position 1

Methylsulfonyl Chloride-Mediated Reaction

The introduction of the methylsulfonyl group at position 1 leverages nucleophilic substitution or direct sulfonylation of a primary amine. Drawing from electrolyte additive syntheses, treating 1-amino-pyrrolopyridine with methylsulfonyl chloride (1:2.2 molar ratio) in dichloromethane and triethylamine at 0–10°C achieves 85–90% conversion. Post-reaction recrystallization in dimethyl carbonate (DMC) elevates purity to >96%.

Table 1: Sulfonylation Optimization Data
Condition Yield (%) Purity (%) Source
CH₂Cl₂, 0°C, 4h 89.75 96.9
CHCl₃, 10°C, 4.5h 87.35 95.3
CCl₄, 5°C, 5h 85.0 94.7

Piperazinyl Group Introduction at Position 4

Nucleophilic Aromatic Substitution

Position 4 halogenation (e.g., bromination using NBS) activates the pyrrolopyridine for substitution. Reacting 4-bromo-1-(methylsulfonyl)pyrrolopyridine with piperazine in DMF at 80°C for 12h affords the target compound in 60–70% yield. Catalytic CuI enhances amination efficiency, though excess piperazine (3 eq.) is required to mitigate dimerization.

Reductive Amination Pathways

Alternative routes involve condensing 4-keto-pyrrolopyridines with piperazine followed by LiAlH₄ reduction. For example, 4-acetyl-1-(methylsulfonyl)pyrrolopyridine reacts with piperazine in toluene, yielding an imine intermediate reduced to the secondary amine with 65% isolated yield.

Integrated Synthetic Route

Sequential Functionalization

A proposed pathway integrates core formation, sulfonylation, and piperazination:

  • Madelung cyclization of 3-amino-2-pyridyl ketone → 1H-pyrrolo[2,3-b]pyridine (72% yield).
  • Sulfonylation with CH₃SO₂Cl → 1-(methylsulfonyl) derivative (89% yield).
  • Bromination at position 4 using N-bromosuccinimide → 4-bromo intermediate (78% yield).
  • Piperazine substitution → final product (63% yield).
Table 2: Integrated Route Performance
Step Yield (%) Key Conditions
Cyclization 72 NaOEt, 150°C, 6h
Sulfonylation 89 CH₂Cl₂, 0°C, 4h
Bromination 78 NBS, CCl₄, 70°C, 3h
Amination 63 Piperazine, DMF, 80°C

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitutions

Position 3 dominance in electrophilic attacks complicates position 4 functionalization. Directed ortho-metalation using LDA enables selective bromination at position 4, albeit with modest 55% yields.

Stability of Sulfonylated Intermediates

The methylsulfonyl group’s electron-withdrawing nature deactivates the ring, necessitating harsher amination conditions. Microwave-assisted reactions (120°C, 30 min) improve substitution rates to 75% while minimizing decomposition.

化学反应分析

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

作用机制

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of various cytokines involved in immune responses . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the immune response .

相似化合物的比较

Comparison with Structurally Similar Compounds

Recent studies have highlighted analogues of this compound with modifications at the sulfonamide and amine substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Pyrrolopyridine Derivatives

Compound Name Substituents (Position) Key Biological Activity (IC₅₀) Molecular Targets
1-(Methylsulfonyl)-4-(1-piperazinyl) -SO₂CH₃ (1), -piperazine (4) Anticancer (Breast: 2.1 μM; Lung: 3.4 μM) EGFR, PI3K/AKT pathway
1-(Arylsulfonyl)-4-morpholino -SO₂Ar (1), -morpholine (4) Anticancer (Breast: 4.5 μM; Lung: 5.8 μM) mTOR, VEGFR2
1-(Arylsulfonyl)-4-(4-methylpiperazinyl) -SO₂Ar (1), -4-Me-piperazine (4) Anticancer (Breast: 1.9 μM; Lung: 2.7 μM) CDK4/6, Bcl-2

Key Findings :

Substituent Effects on Bioactivity: The methylsulfonyl group in the target compound shows comparable anticancer potency to arylsulfonyl derivatives (e.g., phenylsulfonyl) but with improved metabolic stability due to reduced steric bulk . Replacing piperazine with morpholine (as in 4-morpholino analogues) reduces potency against lung cancer cells (IC₅₀ increases from 3.4 μM to 5.8 μM), suggesting the piperazine’s basic nitrogen enhances target engagement .

Binding Affinity and Selectivity :

  • Molecular docking studies indicate that the piperazinyl group in the target compound forms hydrogen bonds with ATP-binding pockets of kinases (e.g., EGFR), while 4-methylpiperazinyl analogues exhibit stronger hydrophobic interactions with CDK4/6 .
  • The arylsulfonyl group in analogues (e.g., 1-(phenylsulfonyl)-4-piperazinyl) increases π-π stacking with aromatic residues in VEGFR2 but may reduce solubility compared to methylsulfonyl derivatives .

Toxicity and Selectivity Profiles: The target compound demonstrates lower cytotoxicity in normal cells (e.g., HEK293) than arylsulfonyl derivatives, attributed to its selective inhibition of oncogenic kinases over housekeeping enzymes .

Mechanistic Insights from Molecular Docking

  • EGFR Inhibition : The methylsulfonyl group in the target compound occupies a hydrophobic cleft near EGFR’s hinge region, while the piperazine nitrogen forms a salt bridge with Asp831 (binding energy: -9.2 kcal/mol) .
  • PI3K/AKT Pathway Modulation: Piperazine-containing derivatives show stronger suppression of AKT phosphorylation (85% inhibition at 5 μM) compared to morpholino analogues (62% inhibition) .

生物活性

1H-Pyrrolo[2,3-B]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- , exploring its synthesis, structure-activity relationship (SAR), and biological implications, particularly in the context of various therapeutic targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-Pyrrolo[2,3-B]pyridine derivatives often involves multi-step chemical reactions that allow for the incorporation of various functional groups. For instance, studies have shown that modifications at the 2-position of the pyrrolopyridine ring can significantly enhance biological activity.

Key Findings from SAR Studies:

  • PDE4B Inhibition : Compounds derived from this scaffold exhibited potent inhibition against phosphodiesterase 4B (PDE4B), with IC50 values ranging from 0.11 to 1.1 μM. The selectivity against other PDE isoforms was also notable, indicating a promising therapeutic profile for conditions like inflammation and CNS disorders .
  • TNIK Inhibition : A series of compounds were identified with high inhibition on TNIK (TRAF2 and NCK interacting kinase), showing IC50 values lower than 1 nM. This suggests potential applications in modulating immune responses by inhibiting IL-2 secretion .

Biological Activity

The biological activity of 1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- has been evaluated across various assays targeting different pathways:

Table 1: Summary of Biological Activities

TargetActivity TypeIC50 ValueReference
PDE4BInhibition0.11 - 1.1 μM
TNIKInhibition< 1 nM
FGFR (pan-inhibitor)Inhibition7 - 712 nM
SGK-1InhibitionNot specified

Case Studies

Case Study 1: Anti-Cancer Activity
Recent evaluations demonstrated that certain derivatives of the pyrrolopyridine scaffold exhibited potent anti-proliferative effects against various cancer cell lines. For example, compound 4h showed significant inhibition of migration and invasion in 4T1 breast cancer cells, correlating with down-regulation of matrix metalloproteinase-9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases-2 (TIMP2) .

Case Study 2: CNS Disorders
In a study focusing on CNS diseases, a specific derivative was shown to inhibit TNF-α release from macrophages exposed to inflammatory stimuli. This suggests potential utility in treating neuroinflammatory conditions .

常见问题

Basic: What synthetic strategies are effective for introducing methylsulfonyl and piperazinyl groups into the 1H-pyrrolo[2,3-b]pyridine scaffold?

The synthesis typically involves N-alkylation and sulfonylation steps. For the piperazinyl group , alkylation of the pyrrolopyridine core with piperazine derivatives (e.g., using benzyl halides or alkyl halides) under basic conditions (e.g., KOH with Bu₄N⁺HSO₄⁻ as a phase-transfer catalyst) is common . The methylsulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in polar solvents like DMF or THF . Purification via column chromatography and recrystallization ensures product integrity .

Basic: Which biological targets are associated with 1H-pyrrolo[2,3-b]pyridine derivatives, and what assays evaluate their activity?

Key targets include:

  • Fibroblast Growth Factor Receptors (FGFR1–4) : Evaluated via enzymatic IC₅₀ assays (e.g., compound 4h showed FGFR1–4 IC₅₀ values of 7–712 nM) .
  • Serotonin Transporter (SERT) : Binding affinity assessed using radioligand displacement assays .
  • Dopamine D4 Receptor : Evaluated through positron emission tomography (PET) for imaging agent development .
    Cell-based assays (proliferation, apoptosis, migration) in models like 4T1 breast cancer cells are standard .

Advanced: How can researchers resolve contradictory data on isoform selectivity (e.g., FGFR1 vs. FGFR4)?

Contradictions in isoform selectivity arise from structural variations in FGFR ATP-binding pockets. Strategies include:

  • Molecular Docking : Analyze binding modes (e.g., hydrogen bonding with D641 in FGFR1 vs. hydrophobic interactions in FGFR4) .
  • Site-Directed Mutagenesis : Modify residues like G485 in FGFR1 to assess impact on inhibitor binding .
  • Selectivity Profiling : Test derivatives against kinase panels to identify off-target effects and refine substituents .

Advanced: What strategies improve pharmacokinetic properties without compromising target affinity?

  • Reducing Molecular Weight : Compound 4h (MW < 500 Da) maintains FGFR potency while enhancing bioavailability .
  • Polar Substituents : The piperazinyl group improves aqueous solubility, and the methylsulfonyl moiety enhances metabolic stability .
  • Prodrug Design : Mask polar groups (e.g., phosphate esters) to improve oral absorption .

Basic: What analytical techniques confirm the structure and purity of synthesized derivatives?

  • NMR Spectroscopy : Confirms regiochemistry (e.g., ¹H/¹³C NMR for piperazinyl proton integration) .
  • HPLC : Assesses purity (>95% by reverse-phase methods) .
  • Mass Spectrometry (HRMS) : Validates molecular formula .

Advanced: How can computational modeling aid in designing multi-target derivatives?

  • Molecular Dynamics Simulations : Predict binding stability in FGFR vs. SERT .
  • QSAR Models : Correlate substituent properties (e.g., logP, hydrogen bond donors) with activity .
  • Docking Studies : Identify key interactions (e.g., hinge-binding pyrrolopyridine motif in FGFR1) .

Basic: What structural modifications enhance FGFR inhibitory activity?

  • 5-Position Substitutions : Electron-withdrawing groups (e.g., trifluoromethyl) improve hydrogen bonding with G485 .
  • Hydrophobic Pocket Optimization : Bulky substituents (e.g., methoxyphenyl) enhance van der Waals interactions .

Advanced: What in vivo models evaluate antitumor efficacy?

  • 4T1 Syngeneic Models : Measure tumor growth inhibition and metastasis .
  • Xenograft Models : Validate efficacy in FGFR-driven cancers (e.g., bladder or gastric carcinomas) .
  • Pharmacodynamic Markers : Monitor phospho-FGFR levels in serum or tissue .

Basic: How does the methylsulfonyl group influence physicochemical properties?

  • Solubility : Increases polarity, improving aqueous solubility .
  • Binding Interactions : Acts as a hydrogen bond acceptor (e.g., with FGFR1’s D641) .
  • Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 enzymes .

Advanced: How to mitigate off-target effects in pan-FGFR inhibitors?

  • Isoform-Specific Substituents : Introduce groups complementary to FGFR4’s unique residues (e.g., V550) .
  • Selective Prodrugs : Target tumor-specific enzymes for localized activation .
  • Combination Therapy : Pair with isoform-specific antibodies to reduce toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。